molecular formula C15H11ClN2O4S2 B12655768 Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12655768
M. Wt: 382.8 g/mol
InChI Key: DJTUDVAIKBDVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 7: A 4-chlorophenyl group, providing electron-withdrawing effects.
  • Position 6: A methyl ester (-COOCH₃), influencing solubility and metabolic pathways.

This compound is primarily investigated as a pharmaceutical intermediate, particularly in kinase inhibitor development .

Properties

Molecular Formula

C15H11ClN2O4S2

Molecular Weight

382.8 g/mol

IUPAC Name

methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H11ClN2O4S2/c1-22-14(19)13-11(8-3-5-9(16)6-4-8)12-10(23-13)7-17-15(18-12)24(2,20)21/h3-7H,1-2H3

InChI Key

DJTUDVAIKBDVRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable diketone, under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a chlorinated aromatic compound and a suitable nucleophile.

    Sulfonylation: The methylsulfonyl group is typically introduced through a sulfonylation reaction, using reagents such as methylsulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
  • Methyl 4-(4-Methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylate (Compound 58) : Core: Thieno[2,3-d]pyrimidine (fusion at positions 2,3 of thiophene). Substituents: 4-Methylsulfonylanilino at position 4, methyl ester at position 6.

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Properties/Applications CAS Number
Target Compound 4-Chlorophenyl Enhanced electron-withdrawing effects; intermediate for kinase inhibitors
Methyl 7-(2-ethoxypyridin-3-yl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate 2-Ethoxypyridin-3-yl Improved solubility due to pyridine; potential CNS activity 1462950-25-9
Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate 5-Fluoro-2-methoxyphenyl Fluorine enhances metabolic stability; methoxy improves lipophilicity 1462950-10-2
Methyl 7-(thiophen-2-yl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate Thiophen-2-yl Electron-rich heterocycle may alter target interactions 1462950-25-9
Methyl 7-phenyl-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate Phenyl Reduced electron-withdrawing effects; simpler structure for SAR studies 1462949-87-6

Substituent Variations at Position 2

All analogs retain the methylsulfonyl (-SO₂CH₃) group at position 2, critical for:

  • Stability : Resistance to oxidative degradation.
  • Hydrogen Bonding: Potential interactions with kinase ATP-binding pockets .

Substituent Variations at Position 6

  • Methyl Ester (-COOCH₃) : Common across all analogs, serving as a prodrug moiety or metabolic handle .

Key Research Findings

  • Kinase Inhibition: Analogs like Methyl 4-((3-methoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Compound 2 in ) show nanomolar IC₅₀ values against DYRK1A, highlighting the scaffold’s versatility.
  • Crystallography: Hydrogen-bonding patterns in thienopyrimidines (e.g., methyl ester interactions) are critical for co-crystal structures with kinases .

Biological Activity

Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate thienopyrimidine derivatives.
  • Introduction of the Methylsulfonyl Group : Sulfonylation reactions are performed using methylsulfonyl chloride to introduce the sulfonyl moiety.
  • Carboxylation : The final step involves the introduction of the carboxylate group through carboxylation reactions.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for some derivatives were reported to be significantly lower than those of standard inhibitors . The following table summarizes the enzyme inhibition data:

CompoundIC50 (µM)Target Enzyme
7l2.14 ± 0.003Acetylcholinesterase
7m0.63 ± 0.001Acetylcholinesterase
7n1.13 ± 0.003Urease
Thiourea21.25 ± 0.15Reference Standard

Antioxidant Activity

In addition to antibacterial and enzyme inhibitory activities, this compound has been evaluated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study analyzed various derivatives of thienopyrimidine compounds for their antimicrobial efficacy against a range of bacterial strains. The results indicated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity .
  • Enzyme Inhibition Mechanism : Molecular docking studies were conducted to elucidate the binding interactions of this compound with AChE. The results revealed key interactions with the active site residues, providing insights into its mechanism of action as an inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.